4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine
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Overview
Description
4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a tetrahydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike other tetrahydropyridine derivatives, this compound features a carbonyl group at the 1-position, enhancing its reactivity and potential for forming diverse chemical bonds .
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALQPAUTRBXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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